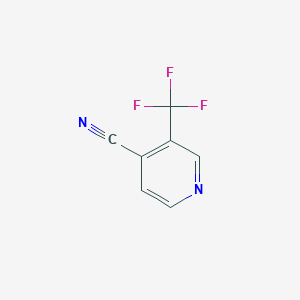

3-(Trifluoromethyl)isonicotinonitrile

Description

3-(Trifluoromethyl)isonicotinonitrile is a pyridine derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position and a nitrile (-CN) group at the 4-position of the pyridine ring. This compound is of significant interest in medicinal and agrochemical research due to the electron-withdrawing nature of the -CF₃ group, which enhances metabolic stability and influences reactivity in cross-coupling reactions .

Properties

IUPAC Name |

3-(trifluoromethyl)pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2/c8-7(9,10)6-4-12-2-1-5(6)3-11/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFMPLZEHJZSPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . This method is advantageous due to its ability to introduce the trifluoromethyl group under mild conditions, making it suitable for various substrates.

Industrial Production Methods

Industrial production of 3-(Trifluoromethyl)isonicotinonitrile often involves large-scale chemical processes that ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies, but they generally follow similar principles as the laboratory-scale synthesis, with optimizations for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)isonicotinonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the nitrile group into amines or other reduced forms.

Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pressures to ensure selective and efficient reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines. Substitution reactions can result in a wide range of products depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : 3-(Trifluoromethyl)isonicotinonitrile serves as a versatile building block in the synthesis of complex organic molecules. Its unique functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions.

- Reactivity Studies : The compound's reactivity has been extensively studied, revealing its potential in forming derivatives that can be utilized in further synthetic pathways.

Biology

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties. Its derivatives have been investigated for their efficacy against various bacterial strains, making them potential candidates for developing new antibiotics.

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer activity. It has been evaluated for its ability to inhibit cancer cell proliferation, with ongoing research aimed at understanding its mechanism of action at the molecular level.

Medicine

- Drug Development : The compound is being explored in medicinal chemistry as a scaffold for designing new therapeutic agents. Its trifluoromethyl group may enhance the pharmacokinetic properties of drug candidates, improving their bioavailability and metabolic stability.

- Targeted Therapeutics : Investigations into the interaction of this compound with biological targets have shown promise in developing targeted therapies for diseases such as cancer and bacterial infections.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Efficacy | Demonstrated significant inhibition of Gram-positive bacteria with a minimal inhibitory concentration (MIC) lower than traditional antibiotics. |

| Study B | Anticancer Activity | Showed that the compound reduced cell viability in several cancer cell lines by inducing apoptosis. |

| Study C | Drug Development | Highlighted the improved pharmacokinetic profile of a drug candidate derived from this compound compared to its non-fluorinated analogs. |

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)isonicotinonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares key structural features and substituent effects of 3-(Trifluoromethyl)isonicotinonitrile with its analogs:

*Note: Molecular weight inferred based on formula.

Key Observations:

Electron-Withdrawing Effects: The -CF₃ group in this compound significantly deactivates the pyridine ring, enhancing stability against nucleophilic attack compared to analogs with weaker electron-withdrawing groups (e.g., -F or -OCH₃ in 3-Fluoro-2-methoxyisonicotinonitrile) .

Substituent Diversity: The addition of -Cl and -NH₂ groups in 6-amino-2-chloro-3-(trifluoromethyl)isonicotinonitrile improves solubility in polar solvents, making it more suitable for aqueous-phase reactions in drug synthesis .

Bioactivity : Pyridalyl, a structurally complex analog with a trifluoromethylpyridyloxy group, demonstrates insecticidal properties but suffers from reduced bioavailability due to its high molecular weight (491.12 g/mol) .

Physico-Chemical Properties

Limited data for the target compound necessitate extrapolation from analogs:

- Solubility: The -CF₃ group reduces water solubility compared to -NH₂ or -OCH₃-containing analogs. For instance, 6-amino-2-chloro-3-(trifluoromethyl)isonicotinonitrile is more soluble in DMSO than the parent compound .

- Thermal Stability : Ionic liquids (ILs) are effective media for synthesizing trifluoromethylated pyridines due to their thermal stability (up to 300°C), as demonstrated in Celecoxib-related syntheses .

Biological Activity

3-(Trifluoromethyl)isonicotinonitrile is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

- Molecular Formula : C₇H₄F₃N₂

- CAS Number : 1214383-56-8

The trifluoromethyl group (CF₃) is known to enhance the lipophilicity and metabolic stability of compounds, often leading to increased biological activity.

Research indicates that this compound interacts with various molecular targets, particularly in the realm of enzyme inhibition and receptor modulation. The presence of the isonicotinonitrile moiety suggests potential interactions with nicotinic acetylcholine receptors and other neurotransmitter systems.

Key Mechanisms:

- Inhibition of Protein Kinases : Similar compounds have shown the ability to inhibit protein kinases, which play crucial roles in cell signaling pathways related to cancer and inflammation.

- Modulation of Receptor Activity : The compound may act as a modulator of specific receptors, affecting neurotransmitter release and activity in neuronal systems.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications:

Anticancer Activity

- In Vitro Studies : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. The compound’s mechanism appears to involve apoptosis induction and cell cycle arrest .

- Case Study : In a study involving human breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability, with an IC₅₀ value indicating potent activity .

Anti-inflammatory Effects

- Animal Models : Research has demonstrated that this compound can reduce inflammation markers in animal models, suggesting potential use in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Table 2: Comparison with Similar Compounds

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 2-Bromo-3-(trifluoromethyl)pyridine | Structural similarity | Bromine atom enhances reactivity |

| 3-(Trifluoromethyl)pyridine | Lacks nitrile group | Different biological activity profile |

Q & A

Q. What are the recommended synthetic routes for 3-(Trifluoromethyl)isonicotinonitrile, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves trifluoromethylation and cyanation steps. A halogenated pyridine precursor (e.g., 3-bromoisonicotinonitrile) can undergo cross-coupling with trifluoromethyl sources like CF₃Cu or CF₃SiMe₃ under palladium catalysis . Optimization includes:

- Catalyst Screening : Pd(PPh₃)₄ or Xantphos-based ligands for improved yields.

- Solvent Selection : DMF or THF for solubility and stability of intermediates.

- Temperature Control : Reactions performed at 80–100°C to balance kinetics and decomposition.

Storage : Post-synthesis, store at 0–6°C to prevent degradation .

Q. Which analytical techniques are most reliable for characterizing this compound and its impurities?

- Methodological Answer :

- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) to separate impurities like nitro or acetamide derivatives .

- NMR : ¹⁹F NMR to confirm trifluoromethyl group integrity (δ -60 to -65 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) for exact mass verification (e.g., [M+H]+ at m/z 217.05).

Reference Standards : Cross-validate against EP impurity standards (e.g., 4-Nitro-3-(trifluoromethyl)-aniline) .

Advanced Research Questions

Q. How does this compound’s stability vary under thermal, photolytic, or hydrolytic conditions?

- Methodological Answer :

- Thermal Stability : TGA/DSC analysis shows decomposition above 150°C. Store below 6°C to avoid dimerization .

- Photolytic Sensitivity : UV-Vis studies indicate degradation under UV light (λ < 300 nm); use amber glassware.

- Hydrolytic Stability : Susceptible to hydrolysis in basic conditions (pH > 9); monitor via pH-controlled kinetic studies.

Q. What strategies mitigate byproduct formation during trifluoromethylation of isonicotinonitrile derivatives?

- Methodological Answer : Common byproducts include des-cyano or over-alkylated impurities. Mitigation involves:

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from impurity profiles or assay conditions. Steps include:

- Impurity Profiling : Compare HPLC data against known standards (e.g., N-[4-Cyano-3-(trifluoromethyl)phenyl] propanamide) .

- Dose-Response Calibration : Use IC₅₀ values from ≥3 independent assays to account for variability.

- Structural Confirmation : X-ray crystallography or 2D NMR to validate active conformers.

Q. What advanced computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Model reaction pathways (e.g., SNAr) using Gaussian or ORCA software. Focus on LUMO localization at the cyano group.

- Kinetic Isotope Effects (KIE) : Deuterium labeling to study rate-determining steps.

- Solvent Modeling : COSMO-RS to optimize solvent polarity for desired reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.